A-7 Hydrochloride
Overview
Description
"A-7 Hydrochloride" is a hypothetical compound for which direct information is not readily available. However, insights into its properties and behaviors can be inferred from related research on hydrochloride compounds and their analyses in various scientific studies.
Synthesis Analysis
The synthesis of hydrochloride salts, including those related to complex organic molecules, involves specific reactions where the target compound is formed with high purity. For instance, the improvement and synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrate the condensation, N-alkylation, and hydrolysis processes for achieving a high yield of 77.8% without undesirable by-products (Cheng Qing-fang, 2005).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. For example, the crystal structure and catalytic mechanism of 7-hydroxymethyl chlorophyll a reductase (HCAR) were elucidated, showing important details about electron transfer mechanisms vital for understanding hydrochloride compounds' interactions (Xiao Wang & Lin Liu, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of hydrochloride compounds can be diverse, depending on the functional groups involved. For instance, the study of transition-metal-promoted reactions of boron hydrides showcases the complex interactions and resultant products that can occur, providing insights into the reactivity of hydrochloride salts in various conditions (D. Kadleček et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior in different environments. The crystal structure and properties of 7-imino-3-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane hydrochloride, for example, provide valuable information on its thermal stability and reactivity, which are essential for applications in material science (Xinghui Jin & Bingcheng Hu, 2016).
Chemical Properties Analysis
The chemical properties analysis focuses on reactivity, stability, and degradation pathways. For hydrochloride salts, such analysis might include reaction kinetics, mechanism studies, and the impact of various catalysts or environmental conditions on the compound's behavior. Studies like the synthesis, characterization, and thermolysis of 1,1-diamino-2,2-dinitroethylene (FOX-7) and its salts shed light on these aspects, highlighting the sensitive nature of such compounds and their potential uses based on their reactivity profiles (M. Anniyappan et al., 2006).
Scientific Research Applications
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Biological Research
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Protein Biology
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Cell Culture and Transfection
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Cell and Gene Therapy
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Chromatography
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Molecular Testing
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Biological Research
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Protein Biology
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Cell Culture and Transfection
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Cell and Gene Therapy
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Chromatography
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Molecular Testing
Safety And Hazards
A-7 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCAQBTSCRBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657036 | |
Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A-7 Hydrochloride | |
CAS RN |
79127-24-5 | |
Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.